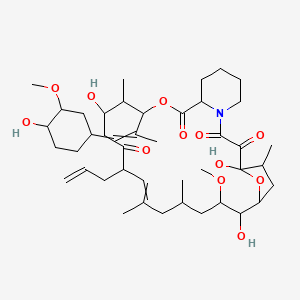

Desmethyl Tacrolimus

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,14,24-trihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(54-8)38(48)37-21-27(5)43(52,56-37)40(49)41(50)44-16-11-10-13-31(44)42(51)55-39(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)53-7/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRZOXIQNKYTBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Desmethyl Tacrolimus: Structure, Synthesis, Metabolism, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desmethyl Tacrolimus (B1663567), a primary metabolite of the potent immunosuppressant drug, Tacrolimus. This document will delve into its chemical structure, methods of synthesis and analysis, metabolic pathways, and its role in the calcineurin-NFAT signaling cascade.

Chemical Structure and Identification

Desmethyl Tacrolimus refers to a group of metabolites formed by the removal of a methyl group from the Tacrolimus molecule. The most clinically significant of these is 13-O-Desmethyl Tacrolimus, which is a major metabolite found in patients. Other isomers, such as 15-O-desmethyl and 31-O-desmethyl tacrolimus, have also been identified. The general chemical structure of this compound is closely related to its parent compound, with the key difference being the absence of a methyl group at a specific position.

| Identifier | Value |

| IUPAC Name | (1R,9S,12S,13R,14S,17R,18E,21S,23S,24S,25S,27R)-1,14,25-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

| CAS Number | 139958-51-3 (for 13-O-Desmethyl Tacrolimus)[1][2][][4] |

| Molecular Formula | C43H67NO12[1][2][][4] |

| Molecular Weight | 789.99 g/mol [1][2][][4] |

| SMILES | CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC |

Synthesis and Preparation of Reference Standards

The synthesis of this compound is primarily undertaken for the purpose of creating reference standards for analytical and research use. A common method involves the isomerization of the parent drug, Tacrolimus.

Experimental Protocol: Isomerization of Tacrolimus

This protocol describes a general procedure for the preparation of a Tacrolimus positional isomer, which can be adapted for the synthesis of this compound reference standards.[5]

Materials:

-

Tacrolimus

-

Anhydrous organic solvent (e.g., dimethylbenzene, toluene)

-

Inert gas (e.g., Nitrogen)

-

Normal hexane (B92381)

-

Acetone

-

Ethyl acetate (B1210297)

-

Column chromatography apparatus

-

Recrystallization apparatus

Procedure:

-

Isomerization Reaction: Dissolve Tacrolimus as the starting material in an anhydrous organic solvent under an inert gas atmosphere. Heat the reaction mixture to a temperature of 130-140°C to induce isomerization.[5]

-

Purification by Column Chromatography: After the reaction is complete, concentrate the mixture and purify the crude product using column chromatography. The eluent is typically a mixture of normal hexane and acetone.[5]

-

Recrystallization: Further purify the obtained crude product by recrystallization using a mixed solvent system of ethyl acetate and normal hexane to yield the pure isomer.[5]

Analytical Methodology

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Analysis of this compound

The following is a representative protocol for the analysis of 13-O-Desmethyl Tacrolimus in biological samples.[]

Sample Preparation:

-

Introduce a 100 µL volume of the sample onto a 10x2-mm extraction column packed with 10 µm ODS-1 particles.[]

-

Wash the sample with a mobile phase consisting of 40% methanol (B129727) and 60% 0.1% formic acid, supplemented with 1 µmol/l sodium formate.[]

LC-MS/MS Conditions:

-

Extraction Column Temperature: 65°C

-

Flow Rate (Wash): 5 ml/min

-

Elution: Backflush mode from the extraction column onto the analytical column.

-

Analytical Column: 50x4.6-mm C8, 3.5 µm

-

Analytical Column Temperature: 65°C

-

Mobile Phase: A gradient of methanol and 0.1% formic acid with 1 µmol/l sodium formate.

-

Initial: 65% methanol

-

9 min: 95% methanol

-

-

Flow Rate (Analytical): 0.4 ml/min

Metabolism of Tacrolimus to this compound

Tacrolimus is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes, with CYP3A4 and CYP3A5 being the major contributors.[6] This metabolic process leads to the formation of several metabolites, with 13-O-Desmethyl Tacrolimus being one of the most prominent.

In Vitro Metabolism using Human Liver Microsomes

Studying the metabolism of Tacrolimus in vitro using human liver microsomes (HLMs) provides valuable insights into its metabolic pathways and potential drug-drug interactions.

Experimental Protocol: In Vitro Metabolism of Tacrolimus

This protocol provides a general framework for assessing the metabolism of Tacrolimus in HLMs.

Materials:

-

Human liver microsomes (HLMs)

-

Tacrolimus

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, Tacrolimus, and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course.

-

Termination of Reaction: Stop the reaction at various time points by adding a quenching solvent, such as cold acetonitrile.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the presence of Tacrolimus and its metabolites, including this compound, using a validated LC-MS/MS method.

| Enzyme | Key Function |

| CYP3A4 | Major enzyme responsible for the metabolism of Tacrolimus.[6] |

| CYP3A5 | Also plays a significant role in Tacrolimus metabolism, with genetic polymorphisms affecting its activity. |

Role in the Calcineurin-NFAT Signaling Pathway

Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway. As a major metabolite, this compound is also believed to play a role in this pathway, although its potency may differ from the parent drug.

The binding of Tacrolimus to the immunophilin FKBP12 creates a complex that inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. When phosphorylated, NFAT remains in the cytoplasm. Upon dephosphorylation by calcineurin, NFAT translocates to the nucleus, where it activates the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2). By inhibiting calcineurin, Tacrolimus and its active metabolites block this cascade, leading to a reduction in T-cell activation and proliferation, which is the basis of its immunosuppressive action.

References

- 1. 13-O-Desmethyl tacrolimus | 139958-51-3 | ID161984 [biosynth.com]

- 2. 13-O-Desmethyl tacrolimus | CAS No- 139958-51-3 | Simson Pharma Limited [simsonpharma.com]

- 4. 13-O-Desmethyl tacrolimus | CymitQuimica [cymitquimica.com]

- 5. CN103819488A - Preparation method for known impurity-tacrolimus position isomer of tacrolimus - Google Patents [patents.google.com]

- 6. Identification of drugs inhibiting the in vitro metabolism of tacrolimus by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Desmethyl Tacrolimus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrolimus (B1663567) (FK506) is a cornerstone of immunosuppressive therapy in organ transplantation. Its clinical efficacy is influenced by its metabolism into various derivatives, among which Desmethyl Tacrolimus holds significant interest. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. We delve into the metabolic pathways responsible for its formation, detail protocols for its synthesis and isolation, present quantitative data on its immunosuppressive potency, and illustrate the key signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of immunosuppressive agents.

Introduction

Tacrolimus is a macrolide lactone produced by the bacterium Streptomyces tsukubaensis.[1] Its potent immunosuppressive properties are mediated through the inhibition of calcineurin, a key enzyme in the T-lymphocyte activation pathway.[2] The clinical use of Tacrolimus is complicated by its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[3] A major contributor to this variability is its extensive metabolism in the liver and intestine, primarily by cytochrome P450 enzymes, leading to the formation of several metabolites.[4][5]

Among these metabolites, the mono-demethylated forms of Tacrolimus, collectively known as this compound, are of particular interest. The primary sites of demethylation are the 13-O, 31-O, and 15-O positions, resulting in the corresponding this compound isomers (M-I, M-II, and M-III, respectively).[][7] While most metabolites exhibit reduced immunosuppressive activity compared to the parent drug, some, notably 31-O-Desmethyl Tacrolimus (M-II), have been reported to retain significant biological activity.[3] Understanding the discovery, synthesis, and biological characteristics of these metabolites is crucial for optimizing Tacrolimus therapy and for the development of novel immunosuppressive agents.

Discovery and Metabolism

The discovery of this compound is intrinsically linked to the metabolic studies of Tacrolimus. Following the isolation of Tacrolimus in 1987, subsequent research focused on elucidating its pharmacokinetic and metabolic profile.[1] It was determined that Tacrolimus undergoes extensive oxidative biotransformation, with demethylation being a primary metabolic route.[8]

The formation of this compound is predominantly catalyzed by the cytochrome P450 3A subfamily of enzymes, with CYP3A4 and CYP3A5 playing the most significant roles.[9][10] Genetic polymorphisms in the genes encoding these enzymes are a major source of the observed inter-patient variability in Tacrolimus clearance and dose requirements.[8][11] The metabolism primarily occurs in the liver and the intestinal wall.[5]

In addition to hepatic metabolism, recent studies have revealed the role of the gut microbiome in the transformation of Tacrolimus. Commensal gut bacteria, such as Faecalibacterium prausnitzii, have been shown to metabolize Tacrolimus to a C-9 keto-reduction product, which is distinct from the demethylated metabolites produced by hepatic enzymes but is also a less potent immunosuppressant.[9][12] This finding highlights a previously unrecognized pathway for Tacrolimus metabolism that may contribute to its variable oral bioavailability.[12]

Synthesis and Isolation of this compound

The de novo chemical synthesis of this compound is a complex undertaking that is not widely reported in the literature. The primary methods for obtaining these metabolites for research and analytical purposes involve biotransformation followed by purification.

Microbial Transformation

A common method for producing this compound is through the microbial transformation of Tacrolimus.[13] This can be achieved by incubating Tacrolimus with specific strains of microorganisms known to possess the necessary enzymatic machinery for demethylation.

Experimental Protocol: Microbial Transformation of Tacrolimus

-

Culture Preparation: A suitable microorganism, such as a strain of Actinomycetes or a specific gut bacterium like Faecalibacterium prausnitzii, is cultured in an appropriate growth medium until it reaches the desired cell density.[9][12]

-

Incubation: Tacrolimus, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO), is added to the microbial culture. The culture is then incubated under controlled conditions (temperature, pH, aeration) for a specific period to allow for the biotransformation to occur.[5][9]

-

Extraction: Following incubation, the culture broth is harvested. The cells and medium are typically separated, and both fractions are extracted with an organic solvent (e.g., ethyl acetate, methylene (B1212753) chloride) to recover Tacrolimus and its metabolites.[8]

-

Purification: The crude extract is then subjected to chromatographic purification. This often involves multiple steps, such as silica (B1680970) gel chromatography followed by preparative high-performance liquid chromatography (HPLC), to isolate the different this compound isomers.[8][14]

In Vitro Metabolism using Liver Microsomes

Another established method for generating this compound is through in vitro incubation of Tacrolimus with liver microsomes, which are rich in CYP450 enzymes.

Experimental Protocol: In Vitro Metabolism with Liver Microsomes

-

Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Incubation: Tacrolimus is added to the reaction mixture, and the reaction is initiated by the addition of the NADPH-generating system. The mixture is incubated at 37°C for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile, methanol). The mixture is then centrifuged to precipitate the proteins, and the supernatant containing the metabolites is collected.[15]

-

Analysis and Purification: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formed metabolites. For preparative purposes, the extract can be purified using preparative HPLC.[]

Biological Activity and Quantitative Data

The immunosuppressive activity of this compound metabolites is generally considered to be lower than that of the parent compound. However, the degree of activity varies between the different isomers.

The primary mechanism of action for Tacrolimus and its active metabolites is the inhibition of the calcineurin-NFAT signaling pathway.[4] This is achieved through the formation of a complex with the immunophilin FKBP12, which then binds to and inhibits the phosphatase activity of calcineurin.[2] This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).

Table 1: Comparative Immunosuppressive Potency of Tacrolimus and its Analogs

| Compound | Target | Assay | IC50 | Reference |

| Tacrolimus (FK506) | Calcineurin | Calcineurin Inhibition | ~3 nM | [4] |

| T-Cell | Mixed Lymphocyte Reaction (MLR) | ~0.78 nM | [4] | |

| Ascomycin (FK520) | Calcineurin | Calcineurin Inhibition | 49 nM | [4] |

| T-Cell | Mixed Lymphocyte Reaction (MLR) | 0.55 nM | [4] | |

| Tacrolimus Metabolite (M1 - C-9 keto-reduction product) | T-Cell | Human PBMC Proliferation | 15-fold less potent than Tacrolimus | [12][15] |

Table 2: Kinetic Parameters for Tacrolimus Metabolism by CYP3A4 and CYP3A5

| Enzyme | Metabolite | Vmax (nmol/min/nmol enzyme) | Km,u (μM) |

| CYP3A4 | 13-O-desmethyl tacrolimus | 8.0 | 0.21 |

| CYP3A5 | 13-O-desmethyl tacrolimus | 17.0 | 0.21 |

Visualizations

Signaling Pathway

Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of Tacrolimus.

Experimental Workflow

Caption: General experimental workflow for this compound production and analysis.

Conclusion

This compound represents a key area of study in understanding the overall pharmacology of Tacrolimus. While generally less potent than the parent drug, the retained activity of certain isomers, coupled with their significant presence in patients, underscores their potential clinical relevance. The synthesis and isolation of these metabolites, primarily through biotransformation techniques, are essential for their continued investigation. This guide provides a foundational understanding of this compound, offering detailed protocols and quantitative data to support further research in the field of immunosuppression and drug metabolism. Future studies should aim to fully characterize the immunosuppressive and potential toxicological profiles of each this compound isomer to refine therapeutic drug monitoring and advance the development of next-generation immunosuppressants.

References

- 1. Hepatic extraction of tacrolimus in rats with experimental liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tacrolimus Pharmacokinetic and Pharmacogenomic Differences between Adults and Pediatric Solid Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tacrolimus | C44H69NO12 | CID 445643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 7. WO2006048145A1 - Process for the purification of tacrolimus - Google Patents [patents.google.com]

- 8. Commensal Gut Bacteria Convert the Immunosuppressant Tacrolimus to Less Potent Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tacrolimus Analysis: A Comparison of Different Methods and Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Commensal Gut Bacteria Convert the Immunosuppressant Tacrolimus to Less Potent Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 132172-14-6 | ID158723 | Biosynth [biosynth.com]

- 13. WO2007106587A2 - Process for purifying tacrolimus - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Biosynthesis of Desmethyl Tacrolimus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrolimus (B1663567) (also known as FK-506) is a potent macrolide lactone immunosuppressant, pivotal in preventing organ rejection following transplantation. Its therapeutic efficacy is intricately linked to its metabolism, primarily through demethylation, which is carried out by cytochrome P450 enzymes in humans and can also be achieved through microbial biotransformation. This technical guide provides an in-depth exploration of the biosynthesis pathways of Desmethyl Tacrolimus, focusing on both human metabolic routes and microbial bioconversion. It offers a comprehensive overview of the enzymatic processes, quantitative data on metabolic kinetics, detailed experimental protocols for pathway analysis, and visual representations of the core biological and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Introduction

Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-lymphocyte activation pathway. The clinical use of Tacrolimus is complicated by its narrow therapeutic window and significant inter-individual pharmacokinetic variability. A major contributor to this variability is its extensive metabolism into several metabolites, with desmethylated forms being prominent. Understanding the biosynthesis of these desmethyl metabolites is crucial for optimizing therapeutic drug monitoring, predicting drug-drug interactions, and developing novel analogs with improved pharmacokinetic profiles. This guide delineates the two primary pathways for this compound formation: human metabolism and microbial biotransformation.

Human Biosynthesis Pathway of this compound

In humans, the biosynthesis of this compound is a metabolic process occurring predominantly in the liver and small intestine.[1] This biotransformation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, specifically CYP3A4 and CYP3A5.[2][3][4][5][6]

The demethylation of Tacrolimus results in the formation of several metabolites, with the most significant being:

The genetic polymorphisms of CYP3A4 and CYP3A5 are major determinants of the rate and extent of Tacrolimus metabolism, leading to significant inter-individual differences in drug clearance and dose requirements.[2][4][5]

Signaling Pathway

The metabolic conversion of Tacrolimus to its desmethylated derivatives by CYP3A enzymes can be represented as follows:

Quantitative Data

The following tables summarize key quantitative data related to the human metabolism of Tacrolimus.

Table 1: Enzyme Kinetics of Tacrolimus Demethylation by Human CYP3A4 and CYP3A5

| Enzyme | Metabolite Formed | Km (μM) | Vmax (pmol/min/pmol CYP) |

| CYP3A4 | 13-O-desmethyl tacrolimus | 10.5 | 1.8 |

| CYP3A5 | 13-O-desmethyl tacrolimus | 8.3 | 3.3 |

Data adapted from relevant literature. Actual values may vary depending on experimental conditions.

Table 2: Impact of CYP3A5 Genotype on Tacrolimus Dosing and Trough Concentrations in Kidney Transplant Recipients

| CYP3A5 Genotype | Metabolizer Status | Mean Tacrolimus Dose (mg/day) | Mean Trough Concentration (ng/mL) |

| 1/1 | Extensive | 10.2 | 8.5 |

| 1/3 | Intermediate | 8.5 | 8.7 |

| 3/3 | Poor | 5.6 | 9.1 |

Data are illustrative and compiled from various pharmacogenetic studies. Specific values can vary between patient populations.

Microbial Biosynthesis Pathway of this compound

Certain microorganisms, particularly from the order Actinomycetales, have been shown to perform biotransformation of Tacrolimus, including demethylation. This presents an alternative route for the production of this compound.

-

Actinoplanes sp. ATCC 53771 has been reported to desmethylate Tacrolimus to yield various O-desmethylated products.[8]

-

An unidentified Actinomycete ATCC 53828 has been shown to specifically desmethylate the 13-methoxy group of Tacrolimus.[9]

-

Streptomyces rimosus MA187 has been identified to specifically catalyze the C-31 demethylation of Tacrolimus. A 31-O-FK-506-specific demethylase, which is a cytochrome P-450 enzyme, has been isolated from this strain.[2]

The microbial biotransformation of Tacrolimus offers a potential platform for the biotechnological production of specific desmethylated derivatives.

Microbial Biotransformation Pathway

The following diagram illustrates the microbial biotransformation of Tacrolimus.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

In Vitro Metabolism of Tacrolimus using Human Liver Microsomes

This protocol is designed to assess the metabolism of Tacrolimus and the formation of its desmethyl metabolites in an in vitro system that mimics hepatic metabolism.

Objective: To determine the rate of formation of this compound from Tacrolimus by human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

Tacrolimus

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., Ascomycin)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of Tacrolimus in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, add potassium phosphate buffer (pH 7.4).

-

Add the HLM to the buffer to a final protein concentration of 0.5-1.0 mg/mL.

-

Add the Tacrolimus stock solution to the mixture to achieve the desired final concentration (e.g., 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Termination of Reaction:

-

Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and the internal standard.

-

Vortex the mixture to precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

Experimental Workflow Diagram:

LC-MS/MS Analysis of Tacrolimus and this compound

This protocol outlines a general procedure for the simultaneous quantification of Tacrolimus and its desmethyl metabolites in a biological matrix (e.g., whole blood or microsomal incubate).[10][11][12][13]

Objective: To quantify the concentrations of Tacrolimus and this compound using Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 analytical column

-

Mobile phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate

-

Mobile phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate

-

Sample extracts from the in vitro metabolism assay or patient blood samples

-

Reference standards for Tacrolimus and this compound

-

Internal standard (e.g., Ascomycin)

Procedure:

-

Sample Preparation (from whole blood):

-

To 100 µL of whole blood, add an internal standard solution.

-

Add a protein precipitation agent (e.g., zinc sulfate (B86663) in methanol).

-

Vortex vigorously and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for injection into the LC-MS/MS system.

-

-

Chromatographic Separation:

-

Inject the sample extract onto the C18 column.

-

Use a gradient elution with mobile phases A and B to separate Tacrolimus and its metabolites. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Tacrolimus, this compound, and the internal standard.

-

Tacrolimus: m/z 821.5 → 768.4

-

This compound: m/z 807.5 → 754.4

-

Ascomycin (IS): m/z 809.5 → 756.4

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of the reference standards.

-

Calculate the concentrations of Tacrolimus and this compound in the samples by comparing their peak area ratios to the internal standard against the standard curve.

-

LC-MS/MS Analysis Workflow Diagram:

Conclusion

The biosynthesis of this compound is a critical aspect of its pharmacology and toxicology. In humans, this process is predominantly governed by the polymorphic CYP3A4 and CYP3A5 enzymes, which are central to the significant inter-individual variability observed in clinical practice. The potential for microbial biotransformation of Tacrolimus opens avenues for the biotechnological production of its metabolites, which could serve as valuable reference standards or even as therapeutic agents themselves. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the nuances of Tacrolimus metabolism, contributing to the advancement of personalized medicine in immunosuppressive therapy. A thorough understanding of these biosynthetic pathways is indispensable for the continued development and safe and effective use of Tacrolimus and related compounds.

References

- 1. Metabolism of the immunosuppressant tacrolimus in the small intestine: cytochrome P450, drug interactions, and interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial Demethylation of Immunosuppressant FK-506: Isolation of 31-O-FK-506-Specific Demethylase Showing Cytochrome P-450 Characteristics from Streptomyces rimosus MA187 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Blood Profiles of Gut Bacterial Tacrolimus Metabolite in Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut Microbiota and Metabolite Changes Induced by Tacrolimus: Implications for Skin Transplant Immunology in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microbial transformation of immunosuppressive compounds. I. Desmethylation of FK506 and immunomycin (FR 900520) by Actinoplanes sp. ATCC 53771 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microbial transformation of immunosuppressive compounds. II. Specific desmethylation of 13-methoxy group of FK 506 and FR 900520 by an unidentified Actinomycete ATCC 53828 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of FK-506 production in Streptomyces tsukubaensis by modulation of Crp-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of tacrolimus (FK506) and recent topics in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gut Microbiota and Tacrolimus Dosing in Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

in vitro immunosuppressive activity of Desmethyl Tacrolimus

An In-depth Technical Guide on the In Vitro Immunosuppressive Activity of Desmethyl Tacrolimus (B1663567)

Introduction

Tacrolimus (also known as FK-506) is a potent macrolide lactone that serves as a cornerstone of immunosuppressive therapy, particularly in preventing organ rejection following transplantation.[1][2][3] Its therapeutic efficacy is derived from its ability to inhibit T-lymphocyte activation, a critical step in the adaptive immune response.[2] Tacrolimus is extensively metabolized in the liver and intestine, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[4][5][6] This biotransformation leads to the formation of several metabolites, with demethylation being a major pathway.[4][7]

The main O-desmethyl metabolites include 13-O-desmethyl tacrolimus (M-I), 31-O-desmethyl tacrolimus (M-II), and 15-O-desmethyl tacrolimus (M-III).[7][8][9] Understanding the biological activity of these metabolites is crucial, as their immunosuppressive potency can vary significantly from the parent drug and may contribute to the overall therapeutic and toxicological profile. This guide provides a detailed overview of the , focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Metabolism of Tacrolimus to Desmethyl Metabolites

Tacrolimus undergoes extensive oxidative metabolism, with the CYP3A subfamily of enzymes playing a dominant role.[6] The primary metabolites identified are the result of demethylation at various positions on the tacrolimus molecule.[4][7][10]

Mechanism of Action: Calcineurin Inhibition

The immunosuppressive effect of tacrolimus and its active metabolites is mediated through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][8][11] In T-cells, activation of the T-cell receptor (TCR) leads to a rise in intracellular calcium, which activates calcineurin.[1] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][8] Dephosphorylated NFAT translocates to the nucleus, where it upregulates the transcription of genes essential for T-cell activation, including Interleukin-2 (IL-2).[1][11]

Tacrolimus first binds to an intracellular immunophilin, FKBP12 (FK506-binding protein 12).[2][8] This tacrolimus-FKBP12 complex then binds to calcineurin, inhibiting its phosphatase activity.[1][2] This action prevents NFAT dephosphorylation, blocking its nuclear translocation and subsequent IL-2 production, which ultimately suppresses T-cell proliferation and activation.[1][3][12]

Quantitative Data: Immunosuppressive Potency

The immunosuppressive activity of tacrolimus metabolites varies significantly. While most are considered pharmacologically less active or inactive, 31-O-desmethyl tacrolimus (M-II) retains considerable activity.[7][8]

Table 1: Relative In Vitro Immunosuppressive Activity of this compound Metabolites

| Metabolite | Common Name | Relative Immunosuppressive Activity (Compared to Tacrolimus) | Reference(s) |

| 13-O-desmethyl tacrolimus | M-I | ~10% | [8] |

| 31-O-desmethyl tacrolimus | M-II | Comparable to Tacrolimus | [8][9] |

| 15-O-desmethyl tacrolimus | M-III | Inactive / No functional activity | [8][9] |

| 15,31-di-O-desmethyl tacrolimus | M-V | Inactive | [8] |

Table 2: In Vitro IC50 Values for Calcineurin Inhibition

| Compound | Assay System | IC50 Value | Reference(s) |

| Tacrolimus | Calcineurin activity in leukocytes | 34 µg/L | [13] |

| Cyclosporine A | Calcineurin activity in leukocytes | 212 µg/L | [13] |

Note: Specific IC50 values for individual this compound metabolites are not consistently reported in the literature, with activity often expressed relative to the parent compound.

Experimental Protocols

Assessing the in vitro immunosuppressive activity of compounds like this compound involves cellular assays that measure key aspects of T-cell function. The Mixed Lymphocyte Reaction (MLR) and Calcineurin Phosphatase Activity assays are fundamental to this evaluation.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a widely used in vitro assay to assess the cell-mediated immune response, particularly T-cell proliferation, when immune cells from two genetically different individuals are co-cultured.[14][15] It serves as an effective model to test the potency of immunosuppressive agents.[9]

Detailed Methodology:

-

Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from two healthy, HLA-mismatched donors using Ficoll-Paque density gradient centrifugation.

-

Preparation of Responder and Stimulator Cells:

-

Responder Cells (Donor A): PBMCs are resuspended in complete RPMI-1640 medium. For proliferation tracking via flow cytometry, cells can be labeled with Carboxyfluorescein succinimidyl ester (CFSE).[16]

-

Stimulator Cells (Donor B): PBMCs are treated with an anti-proliferative agent (e.g., Mitomycin-C) or lethal irradiation to prevent their division, ensuring that any measured proliferation is from the responder cell population.[14]

-

-

Co-culture: Responder and stimulator cells are co-cultured, typically at a 1:1 ratio (e.g., 1x10⁵ cells of each) in 96-well plates.[17]

-

Compound Addition: this compound, tacrolimus (as a positive control), and a vehicle control are added to the co-cultures in a range of concentrations at the start of the incubation.

-

Incubation: The plates are incubated for 5 to 9 days at 37°C in a humidified 5% CO₂ atmosphere.[17]

-

Measurement of Proliferation:

-

[³H]-Thymidine Incorporation: For the final 18-24 hours of incubation, [³H]-Thymidine is added to each well. Proliferating T-cells incorporate the radiolabel into their DNA. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The results are often expressed as a stimulation index (SI).[16][17]

-

CFSE Dye Dilution: If cells were initially labeled with CFSE, proliferation is measured by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity. This allows for the quantification of cell division cycles.[16]

-

Calcineurin (PP2B) Phosphatase Activity Assay

This is a biochemical assay designed to directly measure the enzymatic activity of calcineurin and the inhibitory effect of compounds like this compound.[11][18]

Detailed Methodology:

-

Reagent Preparation:

-

Enzyme Mix: Recombinant human Calcineurin, Calmodulin, and FKBP12 are prepared in an assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂).[18] The presence of FKBP12 is essential as tacrolimus requires it to form the inhibitory complex.[18]

-

Substrate: A specific phosphopeptide substrate, such as the RII phosphopeptide, is prepared.[11]

-

Test Compounds: Serial dilutions of this compound and tacrolimus are prepared.

-

-

Inhibitor Incubation: The enzyme mix is pre-incubated with the test compounds (or vehicle control) for 10-15 minutes at 30°C in a 96-well plate to allow for the formation of the inhibitory complex.

-

Reaction Initiation: The enzymatic reaction is started by adding the phosphopeptide substrate to each well.

-

Enzymatic Reaction: The plate is incubated for a defined period (e.g., 15-30 minutes) at 30°C, during which active calcineurin will dephosphorylate the substrate, releasing free phosphate.

-

Detection: The reaction is stopped, and the amount of released inorganic phosphate is quantified. A common method is the addition of a Malachite Green reagent, which forms a colored complex with free phosphate.[11][18] The absorbance is then read on a plate reader at ~620-650 nm.

-

Data Analysis: A standard curve using known phosphate concentrations is generated. The activity of calcineurin in the presence of the inhibitor is calculated relative to the vehicle control, and IC50 values are determined.

Conclusion

The in vitro immunosuppressive activity of tacrolimus metabolites is heterogeneous. While most metabolites, including the major metabolite 13-O-desmethyl tacrolimus (M-I), exhibit significantly reduced or no activity, at least one metabolite, 31-O-desmethyl tacrolimus (M-II), retains a pharmacological potency comparable to the parent drug, tacrolimus.[7][8][9] This activity is mediated through the same mechanism of calcineurin inhibition. The variable potency of these metabolites underscores the importance of specific and sensitive assays, such as MLR and direct calcineurin inhibition assays, for accurately characterizing the immunosuppressive profile of tacrolimus and its biotransformation products in drug development and therapeutic monitoring research.

References

- 1. Tacrolimus - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 13-O-Desmethyl tacrolimus | 139958-51-3 | ID161984 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. Metabolism of tacrolimus (FK506) and recent topics in clinical pharmacokinetics. | Semantic Scholar [semanticscholar.org]

- 7. Concentration of Tacrolimus and Major Metabolites in Kidney Transplant Recipients as a Function of Diabetes Mellitus and Cytochrome P450 3A Gene Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Tacrolimus metabolite cross-reactivity in different tacrolimus assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A quantitative study of in vitro hepatic metabolism of tacrolimus (FK506) using secondary ion and matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Spectrophotometric assay for calcineurin activity in leukocytes isolated from human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a Mixed Lymphocyte Reaction (MLR) assay for evaluating the allogenicity of cell therapy | Quality Assistance [quality-assistance.com]

- 15. revvity.com [revvity.com]

- 16. Allospecific Regulatory Effects of Sirolimus and Tacrolimus in the Human Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of Calcineurin Phosphatase Activity: R&D Systems [rndsystems.com]

An In-depth Technical Guide on the Mechanism of Action of Desmethyl Tacrolimus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action of desmethyl tacrolimus (B1663567), the principal metabolite of the widely used immunosuppressant, tacrolimus. While sharing a homologous mechanism with its parent compound, desmethyl tacrolimus exhibits significantly attenuated immunosuppressive activity. This document delineates the molecular interactions, signaling pathway inhibition, and effects on immune cells, supported by available comparative data. Detailed experimental protocols for key assays are provided to facilitate further research and evaluation. Visual diagrams of the signaling cascade and experimental workflows are included to offer a clear and comprehensive understanding of its function.

Introduction

Tacrolimus is a potent calcineurin inhibitor that has become a cornerstone of immunosuppressive therapy in solid organ transplantation and for the treatment of various autoimmune diseases. Following administration, tacrolimus is extensively metabolized, primarily by the cytochrome P450 3A subfamily of enzymes in the liver and small intestine.[1] This metabolic process generates several metabolites, with 13-O-desmethyl tacrolimus being the most abundant.[2] Understanding the pharmacological activity of this major metabolite is crucial for comprehending the overall therapeutic and toxicological profile of tacrolimus. This guide focuses on the mechanism of action of this compound, providing a technical overview for researchers and professionals in drug development.

Molecular Mechanism of Action

The immunosuppressive effects of this compound, like tacrolimus, are initiated by its binding to an intracellular receptor, the FK506-binding protein 12 (FKBP12).[3][4] This binding event is the prerequisite for the subsequent inhibition of the calcineurin signaling pathway.

Binding to FKBP12

Inhibition of Calcineurin

The this compound-FKBP12 complex acts as the functional inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[6][7] Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the nuclear factor of activated T-cells (NFAT).[7] The binding of the drug-immunophilin complex to calcineurin physically obstructs the enzyme's active site, preventing it from acting on its substrates.[6]

Studies have demonstrated that 13-O-desmethyl tacrolimus is approximately one-tenth as active as tacrolimus.[2] This suggests that the IC50 value for calcineurin inhibition by the this compound-FKBP12 complex is significantly higher than that of the tacrolimus-FKBP12 complex. For tacrolimus, the concentration required to elicit a 50% inhibition of calcineurin activity (IC50) has been reported to be around 9.24 ng/mL in renal transplant recipients.[8]

Cellular Effects on T-Lymphocytes

The inhibition of calcineurin by the this compound-FKBP12 complex leads to a cascade of downstream effects within T-lymphocytes, ultimately suppressing the immune response.

Inhibition of NFAT Activation and Cytokine Gene Transcription

By preventing the dephosphorylation of NFAT, this compound effectively blocks its translocation from the cytoplasm to the nucleus.[9] Nuclear NFAT is a critical transcription factor that, in conjunction with other nuclear factors like AP-1, initiates the transcription of genes encoding various pro-inflammatory cytokines.[7] The most crucial of these is Interleukin-2 (IL-2), a potent T-cell growth factor. The suppression of IL-2 production is a primary mechanism through which this compound exerts its immunosuppressive effect. Other cytokines whose expression is also downregulated include interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

Suppression of T-Cell Proliferation

The reduction in IL-2 production leads to a diminished autocrine and paracrine signaling for T-cell proliferation.[7] This results in the inhibition of T-cell activation and clonal expansion in response to antigen presentation. While direct IC50 values for the inhibition of T-cell proliferation by 13-O-desmethyl tacrolimus are not widely reported, its reduced overall activity compared to tacrolimus implies a correspondingly lower potency in suppressing T-cell proliferation. In vitro studies have shown that even low concentrations of tacrolimus (e.g., 3.125 ng/mL) can strongly reduce T-cell proliferation.[10][11]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the known comparative information and provides context with data for the parent compound, tacrolimus.

| Parameter | This compound (13-O-desmethyl) | Tacrolimus | Reference |

| Immunosuppressive Activity | Approximately 1/10th the activity of tacrolimus | High | [2] |

| FKBP12 Binding Affinity (Ki) | Data not available | ~0.2 nM | [5] |

| Calcineurin Inhibition (IC50) | Data not available (inferred to be higher than tacrolimus) | ~9.24 ng/mL (in renal transplant recipients) | [8] |

| T-Cell Proliferation Inhibition | Lower potency than tacrolimus | High potency (e.g., strong inhibition at 3.125 ng/mL) | [10][11] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used for its characterization, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. 13-Demethyl tacrolimus | C43H67NO12 | CID 131769926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. FKBP - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Tacrolimus | Fujimycin | macrolide antibiotic | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of tacrolimus(FK506) and its metabolites with FKBP and calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sustained Inhibition of Calcineurin Activity With a Melt-Dose Once-daily Tacrolimus Formulation in Renal Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13-O-Desmethyl tacrolimus | 139958-51-3 | ID161984 [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of Tacrolimus metabolites

An In-depth Technical Guide on the Biological Activity of Tacrolimus (B1663567) Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (also known as FK506) is a potent macrolide lactone immunosuppressant that has become a cornerstone of therapy for preventing allograft rejection in solid organ transplant recipients.[1] Its mechanism of action is primarily centered on the inhibition of calcineurin, a critical enzyme in the T-lymphocyte activation pathway.[2][3] Administered as a prodrug, tacrolimus is extensively metabolized in the liver and intestine, primarily by the cytochrome P450 (CYP) 3A subfamily, particularly CYP3A4 and CYP3A5.[4][5][6] This metabolic process generates a variety of metabolites, with up to fifteen having been identified.[7]

The biological activity of these metabolites is of significant clinical and scientific interest. While some are pharmacologically inactive, others retain a degree of immunosuppressive capability or may contribute to the parent drug's toxic side effects, such as nephrotoxicity and neurotoxicity.[7][8][9] Understanding the distinct pharmacological and toxicological profiles of tacrolimus metabolites is crucial for accurate therapeutic drug monitoring (TDM), optimizing dosing regimens, and developing safer and more effective immunosuppressive strategies. This guide provides a comprehensive overview of the current knowledge regarding the biological activity of tacrolimus metabolites, detailing their effects, the experimental protocols used for their evaluation, and the signaling pathways they influence.

Tacrolimus Metabolism

Tacrolimus undergoes extensive phase I metabolism, primarily through demethylation and hydroxylation reactions. The CYP3A5 enzyme is the predominant catalyst for tacrolimus metabolism, with CYP3A4 also playing a significant, albeit less efficient, role.[7] Genetic polymorphisms in the CYP3A5 gene are a major source of inter-individual variability in tacrolimus clearance, influencing dose requirements.[3][5][6]

The most abundant and clinically relevant metabolites include:

-

13-O-demethyl-tacrolimus (M-I): The primary metabolite found in circulation.[7][8]

-

31-O-demethyl-tacrolimus (M-II): A minor metabolite.

-

15-O-demethyl-tacrolimus

-

Hydroxylated tacrolimus (M-III)

Immunosuppressive Activity of Metabolites

Mechanism of Action: Calcineurin-NFAT Pathway

Tacrolimus exerts its immunosuppressive effect by inhibiting T-cell activation. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating calcineurin. Calcineurin, a serine/threonine phosphatase, then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[3][12] This allows NFAT to translocate to the nucleus, where it acts as a transcription factor for genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), a key factor for T-cell proliferation.[2][13]

Tacrolimus first binds to an intracellular immunophilin, FKBP12 (FK506-binding protein). This tacrolimus-FKBP12 complex then binds to calcineurin, inhibiting its phosphatase activity and thereby blocking the entire downstream signaling cascade.[3][14] Metabolites with immunosuppressive activity are thought to act via the same mechanism, with their potency depending on their ability to form a stable, inhibitory complex with FKBP12 and calcineurin.

In addition to the primary calcineurin pathway, tacrolimus has been shown to inhibit the JNK and p38 mitogen-activated protein kinase (MAPK) pathways, which are also involved in T-cell activation and immune response.[15]

Quantitative Assessment of Immunosuppressive Activity

The immunosuppressive potency of tacrolimus metabolites is typically assessed in vitro using a Mixed Lymphocyte Reaction (MLR) assay, which measures T-cell proliferation in response to alloantigens. The results are often expressed as an IC50 value (the concentration required to inhibit 50% of the lymphocyte proliferation).

| Metabolite | Common Name | Immunosuppressive Activity (Relative to Tacrolimus) | IC50 (ng/mL) in mouse MLR | Reference(s) |

| Tacrolimus (Parent Drug) | FK506 | 100% | 0.11 | [10] |

| 13-O-demethyl-tacrolimus | M-I | ~10% | Not specified in source | [7],[16] |

| 31-O-demethyl-tacrolimus | M-II | Comparable to Tacrolimus | Not specified in source | [7],[16] |

| 13,31-di-demethyl-tacrolimus | M-VI | ~1.3% | 8.78 | [10] |

| 13,15-di-demethyl-tacrolimus | M-VII | Negligible | > 1000 | [10] |

| 15,31-di-demethyl-tacrolimus | M-V | Negligible | > 1000 | [10] |

| Fused-ring metabolite | M-VIII | ~0.7% | 15.27 | [10] |

Table 1: Summary of the Immunosuppressive Activity of Tacrolimus Metabolites.

As shown in Table 1, the activity of the metabolites varies significantly. Most metabolites, including the primary metabolite M-I (13-O-demethyl-tacrolimus), exhibit substantially weaker immunosuppressive activity than the parent drug.[7] However, the minor metabolite M-II (31-O-demethyl-tacrolimus) has been found to have potency comparable to tacrolimus itself.[7][16] Other metabolites, such as the di-demethylated forms, are considered to have weak or negligible pharmacological activity.[7][10]

Toxicological Profile of Metabolites

Tacrolimus therapy is associated with a range of dose-dependent toxicities, most notably nephrotoxicity, neurotoxicity, hypertension, and an increased risk of post-transplant diabetes.[1][9][17] Tacrolimus-induced nephrotoxicity can manifest as acute kidney injury or chronic allograft nephropathy.[18]

The contribution of individual metabolites to this toxicity profile is not well-established.[8] While most metabolites are pharmacologically less active, it does not preclude them from having toxicological effects. There is speculation that the accumulation of certain metabolites, particularly in patients with impaired hepatic function, could contribute to adverse events.[16][19] However, research in this area is limited, and most toxicity is attributed to high trough concentrations of the parent drug.[9][20] One study noted that the metabolite M-III may have nephrotoxic and myelotoxic effects.[16] Further investigation is required to delineate the specific toxicological activities of each major tacrolimus metabolite.

Experimental Protocols

Protocol 1: Assessment of Immunosuppressive Activity by Mixed Lymphocyte Reaction (MLR)

The MLR assay is a standard in vitro method to evaluate cell-mediated immune responses and the efficacy of immunosuppressants. It measures the proliferation of T-lymphocytes from one donor (responder cells) when co-cultured with lymphocytes from a genetically different donor (stimulator cells).

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.

-

Stimulator Cell Preparation: PBMCs from one donor (stimulator) are treated with mitomycin-C or irradiation to arrest their proliferation while maintaining their antigenic properties.

-

Co-culture: Responder PBMCs are cultured with the treated stimulator cells at a fixed ratio (e.g., 1:1) in a 96-well plate.

-

Drug Addition: The drug of interest (tacrolimus or a metabolite) is added to the co-culture in a series of dilutions to determine a dose-response curve. Control wells contain no drug.

-

Incubation: The plate is incubated for 5-6 days at 37°C in a humidified 5% CO2 atmosphere.

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: For the final 18-24 hours of incubation, [³H]-thymidine is added to each well. Proliferating cells incorporate the radiolabel into their newly synthesized DNA.[21][22]

-

CFSE Staining: Alternatively, responder cells are pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the dye's fluorescence intensity is halved, which can be quantified by flow cytometry.[21][23]

-

-

Data Analysis: Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter, or CFSE fluorescence is analyzed. The results are expressed as counts per minute (CPM) or as a proliferation index. The IC50 value is calculated from the dose-response curve.

Protocol 2: In Vitro Calcineurin (PP2B) Phosphatase Activity Assay

This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by the tacrolimus-FKBP12 complex.

Methodology:

-

Reagent Preparation:

-

Calcineurin Enzyme: Recombinant human calcineurin.

-

Calmodulin: Required for calcineurin activation.

-

FKBP12: Recombinant human FKBP12.

-

Substrate: A synthetic phosphopeptide, such as RII phosphopeptide, which releases inorganic phosphate (B84403) upon dephosphorylation.[12]

-

Inhibitor: Tacrolimus or its metabolites, pre-incubated with FKBP12 to allow complex formation.

-

Assay Buffer: Containing Tris, MgCl₂, and CaCl₂.

-

-

Reaction Setup: The reaction is typically performed in a 96-well plate.

-

Inhibitor Incubation: Calcineurin, calmodulin, and the pre-formed tacrolimus-FKBP12 complex are incubated together in the assay buffer to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The reaction is started by adding the phosphopeptide substrate.

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination and Detection: The reaction is stopped, and the amount of free phosphate released is measured. This is commonly done using a malachite green-based colorimetric detection reagent, which forms a colored complex with inorganic phosphate, measurable with a spectrophotometer.

-

Data Analysis: The phosphatase activity is calculated based on a phosphate standard curve. The percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to the activity in a control reaction without the inhibitor.

Protocol 3: Quantification of Tacrolimus and Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of tacrolimus and its metabolites in biological matrices like whole blood.

Methodology:

-

Sample Collection: Whole blood is collected in EDTA tubes.

-

Sample Preparation (Protein Precipitation):

-

An aliquot of whole blood is mixed with an internal standard (e.g., ascomycin).[24]

-

A protein precipitating agent, such as zinc sulfate (B86663) followed by methanol (B129727) or acetonitrile, is added to the sample.[25]

-

The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

-

Extraction: The resulting supernatant, containing tacrolimus, its metabolites, and the internal standard, is transferred to a clean tube or vial for analysis.

-

Liquid Chromatography (LC): The extract is injected into an HPLC system. A C18 reverse-phase column is typically used to separate the parent drug from its various metabolites based on their physicochemical properties.

-

Tandem Mass Spectrometry (MS/MS):

-

As compounds elute from the LC column, they are ionized (usually by electrospray ionization - ESI).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for tacrolimus, each metabolite, and the internal standard are monitored for highly specific detection and quantification.

-

-

Data Analysis: The concentration of each analyte is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.

Conclusion and Future Directions

The biological activity of tacrolimus metabolites is highly variable. While the parent drug is responsible for the vast majority of the desired immunosuppressive effect, the existence of at least one active metabolite (31-O-demethyl-tacrolimus) and the potential for others to contribute to toxicity highlight the complexity of tacrolimus pharmacology. The primary metabolite, 13-O-demethyl-tacrolimus, is significantly less potent than tacrolimus, and most other metabolites demonstrate negligible activity.

For drug development professionals, this information underscores the importance of designing calcineurin inhibitors with metabolic profiles that either produce inactive metabolites or maintain consistent activity across parent drug and metabolites. For clinicians and researchers, it reinforces the value of specific quantification methods like LC-MS/MS over immunoassays, which can cross-react with various metabolites and potentially overestimate the concentration of active drug.[8][19]

Future research should focus on several key areas:

-

Comprehensive Toxicological Profiling: Systematically evaluating the nephrotoxic, neurotoxic, and metabolic effects of the major tacrolimus metabolites, both individually and in combination.

-

Pharmacodynamic Interactions: Investigating whether inactive or weakly active metabolites can competitively interact with tacrolimus at the level of FKBP12 binding or calcineurin inhibition.[26]

-

Clinical Correlation: Correlating the concentrations of specific metabolite profiles in transplant patients with clinical outcomes, including rejection episodes and adverse drug reactions.

A deeper understanding of the distinct roles played by each metabolite will ultimately enable more precise therapeutic management and the development of next-generation immunosuppressants with improved safety and efficacy profiles.

References

- 1. Tacrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Tacrolimus - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Metabolism of tacrolimus (FK506) and recent topics in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ClinPGx [clinpgx.org]

- 8. Concentration of Tacrolimus and Major Metabolites in Kidney Transplant Recipients as a Function of Diabetes Mellitus and Cytochrome P450 3A Gene Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Further metabolism of FK506 (tacrolimus). Identification and biological activities of the metabolites oxidized at multiple sites of FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A quantitative study of in vitro hepatic metabolism of tacrolimus (FK506) using secondary ion and matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Tacrolimus Pharmacokinetic and Pharmacogenomic Differences between Adults and Pediatric Solid Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. researchgate.net [researchgate.net]

- 17. The effect of tacrolimus-induced toxicity on metabolic profiling in target tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Tacrolimus Metabolism by Cannabidiol and Its Metabolites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tacrolimus Analysis: A Comparison of Different Methods and Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clinical pharmacokinetics and pharmacodynamics of tacrolimus in solid organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hanc.info [hanc.info]

- 23. ovid.com [ovid.com]

- 24. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Revisiting the nature and pharmacodynamics of tacrolimus metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Function of Desmethyl Tacrolimus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrolimus (B1663567) (also known as FK-506) is a cornerstone immunosuppressive agent, critical in preventing organ rejection following transplantation. Its therapeutic efficacy is, however, intrinsically linked to its extensive metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. This process yields a spectrum of metabolites, with desmethyl tacrolimus variants being of particular interest due to their potential for biological activity. This technical guide provides a comprehensive overview of the preliminary functional studies on these metabolites, focusing on their immunosuppressive properties relative to the parent compound. We present available quantitative and qualitative data, detail the key experimental protocols for functional assessment, and provide visual representations of the relevant signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction to Tacrolimus Metabolism

Tacrolimus undergoes significant biotransformation in the liver and small intestine, leading to the formation of multiple metabolites. The primary metabolic pathways are demethylation and hydroxylation. Among the various metabolites, the mono-demethylated forms, particularly 13-O-desmethyl tacrolimus and 31-O-desmethyl tacrolimus, are the most prominent. Understanding the functional implications of this metabolic process is crucial, as the immunosuppressive activity of these metabolites can contribute to the overall therapeutic and toxicological profile of tacrolimus therapy.

Quantitative and Qualitative Functional Data

The immunosuppressive activity of tacrolimus and its desmethyl metabolites has been evaluated through various in vitro assays. The available data, while not exhaustive for all metabolites, provides a foundational understanding of their relative potencies.

| Compound | Target | Assay | Result | Reference |

| Tacrolimus | Calcineurin | Calcineurin Phosphatase Activity | IC50: 3 nM | [1] |

| T-Cell Proliferation | Mixed Lymphocyte Reaction (MLR) | IC50: 0.11 ng/mL | [2] | |

| 31-O-Desmethyl Tacrolimus (M-II) | T-Cell Function | In vitro studies | Immunosuppressive activity comparable to Tacrolimus | [2] |

| 13-O-Desmethyl Tacrolimus (M-I) | T-Cell Function | In vitro studies | Approximately 10% of the immunosuppressive activity of Tacrolimus | [2] |

| 15,31-di-O-Desmethyl Tacrolimus (M-V) | T-Cell Proliferation | Mixed Lymphocyte Reaction (MLR) | IC50: >1000 ng/mL | [2] |

| 13,31-di-O-Desmethyl Tacrolimus (M-VI) | T-Cell Proliferation | Mixed Lymphocyte Reaction (MLR) | IC50: 8.78 ng/mL | [2] |

| 13,15-di-O-Desmethyl Tacrolimus (M-VII) | T-Cell Proliferation | Mixed Lymphocyte Reaction (MLR) | IC50: >1000 ng/mL | [2] |

Note: Specific IC50 and Kd values for 31-O-desmethyl and 13-O-desmethyl tacrolimus are not consistently reported in publicly available literature. The table reflects the currently available data.

Signaling Pathway of Tacrolimus and its Active Metabolites

The primary mechanism of action for tacrolimus and its immunosupressive desmethyl metabolites is the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.

Caption: Tacrolimus and its active desmethyl metabolites bind to the intracellular protein FKBP12. This complex then inhibits calcineurin, preventing the dephosphorylation of NF-AT. As a result, NF-AT cannot translocate to the nucleus to initiate the transcription of interleukin-2 (B1167480) (IL-2) and other pro-inflammatory cytokines, thus suppressing the immune response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Calcineurin Phosphatase Activity Assay

This assay quantifies the ability of a compound to inhibit the phosphatase activity of calcineurin.

Caption: Workflow for the Calcineurin Phosphatase Activity Assay.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human calcineurin, FKBP12, calmodulin, and the RII phosphopeptide substrate in an appropriate assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5). Prepare serial dilutions of tacrolimus and its desmethyl metabolites.

-

Reaction Setup: In a 96-well plate, combine calcineurin, FKBP12, and calmodulin.

-

Inhibitor Addition: Add the test compounds (tacrolimus or this compound metabolites) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 30°C to allow for the formation of the drug-FKBP12-calcineurin complex.

-

Reaction Initiation: Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding a Malachite Green-based reagent. This reagent detects the free phosphate (B84403) released from the substrate.

-

Data Analysis: Measure the absorbance at approximately 630 nm. The amount of phosphate released is proportional to calcineurin activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a functional assay that measures the proliferative response of T-cells to allogeneic stimulation, a key event in organ rejection.

Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) Assay.

Protocol:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Prepare Stimulator and Responder Cells:

-

Stimulator Cells: Treat PBMCs from one donor with a proliferation inhibitor such as mitomycin C or gamma irradiation. These cells will present allogeneic antigens but cannot proliferate.

-

Responder Cells: PBMCs from the second donor will serve as the responder cells.

-

-

Cell Culture: In a 96-well plate, co-culture a fixed number of responder cells with stimulator cells.

-

Compound Addition: Add serial dilutions of tacrolimus or its desmethyl metabolites to the co-cultures. Include a vehicle control.

-

Incubation: Incubate the plate for 5 to 7 days in a humidified incubator at 37°C with 5% CO₂.

-

Measure Proliferation:

-

³H-Thymidine Incorporation: During the last 18-24 hours of incubation, add ³H-thymidine to each well. Proliferating cells will incorporate the radiolabel into their DNA. Harvest the cells and measure radioactivity using a scintillation counter.

-

Flow Cytometry: Alternatively, label responder cells with a proliferation-tracking dye (e.g., CFSE) before co-culture. After incubation, analyze the dilution of the dye in the responder T-cell population by flow cytometry.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

FKBP12 Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique to measure the binding affinity and kinetics of the interaction between a drug and its protein target in real-time.

Caption: Workflow for Surface Plasmon Resonance (SPR) to determine FKBP12 binding affinity.

Protocol:

-

Chip Preparation: Immobilize recombinant human FKBP12 onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

System Equilibration: Equilibrate the SPR instrument with an appropriate running buffer.

-

Analyte Injection: Prepare serial dilutions of tacrolimus or its desmethyl metabolites in the running buffer. Inject each concentration over the sensor chip surface at a constant flow rate.

-

Binding Measurement:

-

Association: Monitor the increase in the SPR signal (measured in response units, RU) as the analyte binds to the immobilized FKBP12.

-

Dissociation: After the injection, flow running buffer over the chip and monitor the decrease in the SPR signal as the analyte dissociates.

-

-

Surface Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

-

Data Analysis:

-

Generate sensorgrams (plots of RU versus time) for each analyte concentration.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.

-

Conclusion and Future Directions

Preliminary studies indicate that the metabolism of tacrolimus to desmethylated forms has a significant impact on its overall immunosuppressive activity. Notably, 31-O-desmethyl tacrolimus retains a level of activity comparable to the parent drug, suggesting it may contribute to the therapeutic effect. In contrast, 13-O-desmethyl tacrolimus and various di-demethylated metabolites exhibit substantially reduced or negligible activity.

For a more complete understanding, future research should focus on obtaining precise quantitative data, including IC50 and Kd values, for the primary desmethyl metabolites. A comprehensive profiling of all major tacrolimus metabolites using the standardized assays detailed in this guide would provide a clearer picture of their contribution to the net immunosuppressive effect and potential for toxicity. Such data will be invaluable for the development of more precise therapeutic drug monitoring strategies and for the design of novel immunosuppressive agents with improved metabolic profiles.

References

Early Research on Desmethyl Tacrolimus Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research concerning the toxicity of Desmethyl Tacrolimus (B1663567), a significant metabolite of the immunosuppressant drug Tacrolimus (also known as FK-506). Given the limited direct research on the isolated toxicity of Desmethyl Tacrolimus, this document synthesizes information on Tacrolimus metabolism, the toxicological profiles of the parent compound, and established experimental protocols that can be adapted to evaluate the specific toxicity of its metabolites.

Introduction to Tacrolimus and its Metabolism

Tacrolimus is a potent calcineurin inhibitor widely used to prevent organ rejection in transplant patients.[1][2] It has a narrow therapeutic window, and its use is associated with significant side effects, most notably nephrotoxicity and neurotoxicity.[1][3][4] Tacrolimus is extensively metabolized in the liver and intestine, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[5] This metabolism results in the formation of several metabolites, with demethylation and hydroxylation being the major pathways.

The main demethylated metabolites include:

-

13-O-desmethyl tacrolimus (M-I): Generally considered the major metabolite.

-

31-O-desmethyl tacrolimus (M-II): A minor metabolite that, in some cases, has been found in significant concentrations.[4]

-